N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

CAS No.: 1251949-08-2

Cat. No.: VC2870590

Molecular Formula: C14H23BN2O3

Molecular Weight: 278.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251949-08-2 |

|---|---|

| Molecular Formula | C14H23BN2O3 |

| Molecular Weight | 278.16 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |

| Standard InChI Key | MSJGNHFQRLHXNG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC |

Introduction

Chemical Identity and Structural Properties

General Identification

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a specialized synthetic organic compound combining heterocyclic and organoboron chemistry. The compound is primarily identified through the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1251949-08-2 |

| Molecular Formula | C₁₄H₂₃BN₂O₃ |

| Molecular Weight | 278.16 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

| Creation Date (PubChem) | December 27, 2013 |

| Last Modified (PubChem) | April 5, 2025 |

The compound is also known by several synonyms including "6-[(2-Methoxyethyl)amino]pyridine-3-boronic acid, pinacol ester" and "N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine" .

Structural Characteristics

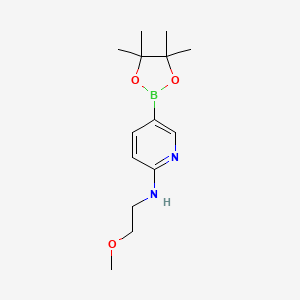

The structure of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine features several key components:

-

A pyridine core with substitutions at positions 2 and 5

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position

-

A 2-methoxyethyl amino group at the 2-position

The compound's chemical structure can be represented through various notations:

| Notation Type | Representation |

|---|---|

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC |

| InChI | InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |

| InChIKey | MSJGNHFQRLHXNG-UHFFFAOYSA-N |

This chemical structure gives the compound its distinctive reactivity profile and synthetic utility .

Physicochemical Properties

Physical Properties

The physical properties of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provide important information for handling and formulation:

| Property | Value |

|---|---|

| Physical State | Solid |

| Storage Conditions | Sealed in dry container, 2-8°C |

| Shipping Conditions | Room temperature in continental US (may vary elsewhere) |

Computational Chemistry Parameters

Computational chemistry calculations provide insight into the compound's behavior in various environments:

| Parameter | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 52.61 |

| LogP | 1.4391 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

These parameters suggest moderate lipophilicity and potential for membrane permeability, which could be relevant for pharmaceutical applications. The moderate number of rotatable bonds indicates some conformational flexibility while maintaining structural integrity .

Applications in Research and Development

Synthetic Applications

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine finds its primary application as a versatile intermediate in organic synthesis. The pyridine boronate architecture makes it particularly valuable for:

-

Construction of biaryl systems through Suzuki-Miyaura cross-coupling

-

Development of functionalized pyridine derivatives for medicinal chemistry

-

Preparation of materials with specific electronic or optical properties

-

Building blocks for heterocyclic chemistry research

The methoxyethyl amine side chain introduces additional functionality that can be further elaborated or serve as a directing group in subsequent transformations.

Structure-Activity Relationships

Comparisons with structurally related compounds provide insight into how minor structural modifications affect reactivity and potential applications:

| Compound | Key Structural Difference | Potential Impact |

|---|---|---|

| N-[3-(2-Methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | Extended and more flexible linker with additional oxygen | Increased water solubility; different conformational preferences |

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | Different substitution pattern on pyridine ring | Altered electronic distribution; different regioselectivity in reactions |

| N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | Tertiary amine instead of secondary amine | Different basicity; no N-H for hydrogen bonding; increased steric bulk |

These relationships illustrate how subtle structural changes can be leveraged to fine-tune properties for specific applications in research and development .

| Hazard Information | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) |

This information indicates that the compound has moderate toxicity concerns, primarily related to irritation of skin and eyes, along with potential harm if ingested .

| Precautionary Statement | Code | Description |

|---|---|---|

| Prevention | P264 | Wash thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P362+P364 | Take off contaminated clothing and wash it before reuse | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |

For optimal storage stability, the compound should be kept in a sealed container under dry conditions at 2-8°C. Transportation is typically conducted at room temperature, though specific requirements may vary by region .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume